molecular formula C24H30N4O B1673520 1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea CAS No. 302556-51-0

1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea

Cat. No.: B1673520
CAS No.: 302556-51-0
M. Wt: 390.5 g/mol
InChI Key: YLNOMVNCZMWDST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FMS586 involves several steps, starting with the preparation of the tetrahydrocarbazole core. The synthetic route typically includes:

    Formation of the Tetrahydrocarbazole Core: This involves cyclization reactions to form the carbazole ring system.

    Introduction of the Isopropyl Group: This step involves alkylation reactions to introduce the isopropyl group at the desired position on the carbazole ring.

    Formation of the Urea Derivative: This involves the reaction of the carbazole derivative with an appropriate isocyanate to form the urea linkage.

    Introduction of the Pyridinyl Group: This step involves the coupling of the urea derivative with a pyridinyl derivative under suitable conditions.

Chemical Reactions Analysis

FMS586 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of FMS586.

Scientific Research Applications

FMS586 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of neuropeptide Y Y5 receptor antagonists.

    Biology: FMS586 is used to investigate the physiological roles of the neuropeptide Y Y5 receptor in regulating food intake and energy homeostasis.

    Medicine: The compound is studied for its potential therapeutic applications in treating obesity and related metabolic disorders.

    Industry: FMS586 is used in the development of new drugs targeting the neuropeptide Y Y5 receptor

Mechanism of Action

FMS586 exerts its effects by selectively binding to and antagonizing the neuropeptide Y Y5 receptor. This receptor is involved in the regulation of food intake and energy homeostasis. By blocking the receptor, FMS586 inhibits the signaling pathways mediated by neuropeptide Y, leading to a reduction in food intake and potential weight loss .

Comparison with Similar Compounds

FMS586 is unique in its high selectivity for the neuropeptide Y Y5 receptor compared to other neuropeptide Y receptor subtypes like Y1 and Y2. Similar compounds include:

FMS586 stands out due to its high selectivity and oral activity, making it a valuable tool for studying the neuropeptide Y Y5 receptor and its physiological roles.

Properties

CAS No.

302556-51-0

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

1-methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea

InChI

InChI=1S/C24H30N4O/c1-17(2)28-22-7-5-4-6-20(22)21-16-19(8-9-23(21)28)26-24(29)27(3)15-12-18-10-13-25-14-11-18/h8-11,13-14,16-17H,4-7,12,15H2,1-3H3,(H,26,29)

InChI Key

YLNOMVNCZMWDST-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4

Canonical SMILES

CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(5,6,7,8-tetrahydro-9-isopropylcarbazol-3-yl)-1-methyl-1-(2-pyridin-4-ylethyl)urea
3-(5,6,7,8-tetrahydro-9-isopropylcarbazol-3-yl)-1-methyl-1-(2-pyridin-4-ylethyl)urea hydrochloride
FMS 586
FMS-586
FMS586

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea
Reactant of Route 3
Reactant of Route 3
1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea
Reactant of Route 5
Reactant of Route 5
1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea
Reactant of Route 6
Reactant of Route 6
1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea

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